6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves the condensation of 1,3,4-thiadiazole derivatives with pyrimidine derivatives. One common method includes the reaction of 1,3,4-thiadiazole-2-thione with ethyl 4-chloropyrimidine-5-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with DNA, disrupting replication processes and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring also exhibit similar properties, particularly in medicinal chemistry.
Uniqueness
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to the combination of the thiadiazole and pyrimidine rings, which enhances its biological activity and potential therapeutic applications. The presence of the ethoxy group further modifies its chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)9(16)13-10-15-14-6(2)18-10/h4-5H,3H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSBBWRLWXGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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